molecular formula C16H21FN2O4S B2554005 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one CAS No. 946363-10-6

4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2554005
CAS No.: 946363-10-6
M. Wt: 356.41
InChI Key: XEHBYCTWNRRVPF-UHFFFAOYSA-N
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Description

The compound 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one (IUPAC: 4-({1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethyl-2-piperazinone) is a heterocyclic organic molecule with the molecular formula C₁₈H₂₄FN₃O₄S and a molecular weight of 397.47 g/mol . Its structure features:

  • A 3,3-dimethylpiperazin-2-one core, providing rigidity and influencing solubility.
  • A butanoyl linker connecting the piperazinone ring to a 4-fluorophenyl sulfonyl group, which enhances electronic and steric properties.
  • This compound is registered under CAS 946313-54-8 and has been characterized via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4S/c1-16(2)15(21)18-9-10-19(16)14(20)4-3-11-24(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHBYCTWNRRVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common approach is to start with the preparation of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride, which can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride under controlled conditions . This intermediate is then reacted with 3,3-dimethylpiperazin-2-one in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl and butanoyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Motifs in Related Compounds

The target compound shares key motifs with analogues reported in recent literature:

Fluorophenyl Sulfonyl-Piperazine/Piperidine Derivatives

Compounds 6i and 6j (): Feature a bis(4-fluorophenyl)methyl group attached to a piperazine ring. Include sulfamoylaminophenyl sulfonyl substituents. Synthesized via nucleophilic substitution, with yields up to 85%, characterized by TLC and NMR .

Olaparib Analogues D1 and D2 (): Contain phenylsulfonyl piperazine linked to a phthalazinone core. Synthesized using dioxane as a solvent, contrasting with the target compound’s unconfirmed synthesis route .

Piperazin-2-one Core Derivatives

PAR2 Antagonist I-191 ():

  • Molecular formula C₂₃H₂₆FN₅O₂ (MW: 423.48 g/mol).
  • Substituted with an imidazo[1,2-b]pyridazine carbonyl group and a tert-butyl group.
  • Higher molecular weight and lipophilicity compared to the target compound .

4-(4-tert-Butylphenylsulfonyl)piperazin-2-one ():

  • Replaces the fluorophenyl group with a tert-butylphenylsulfonyl moiety.
  • Demonstrates how alkyl vs. fluorinated substituents alter steric bulk and electronic effects .
C. Thiazolylhydrazone Derivatives ():
  • General structure includes a 4-(4-fluorophenyl)piperazine linked to a benzaldehyde-thiosemicarbazide hybrid.
  • Synthesized via condensation reactions in ethanol with acetic acid catalysis, differing from the target’s synthesis .

Key Structural Differences and Implications

Feature Target Compound Analogues (Examples) Implications
Core Structure 3,3-Dimethylpiperazin-2-one Piperazine (6i, 6j) , Imidazopyridazine (I-191) Alters ring strain and hydrogen-bonding capacity.
Linker Butanoyl Benzylidene hydrazine () , Phthalazinone () Influences conformational flexibility and bioavailability.
Substituents 4-Fluorophenyl sulfonyl tert-Butylphenylsulfonyl () , Trifluoromethyl () Modulates electronic effects and metabolic stability.
Molecular Weight 397.47 g/mol 423.48 g/mol (I-191) , 477.53 g/mol () Affects solubility and membrane permeability.

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